2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide
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Overview
Description
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds . Major products formed from these reactions often include derivatives with enhanced biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic properties . In biology, it has been studied for its antimicrobial, anti-inflammatory, and anticancer activities . In the field of medicine, derivatives of this compound are being explored for their potential as kinase inhibitors and other pharmacological agents . Additionally, it has applications in the industry as a corrosion inhibitor and in the development of organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share a similar thiophene nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific cyano and methoxyimino groups, which contribute to its distinct chemical reactivity and biological activity. Other similar compounds include Tioconazole, Citizolam, and Sertaconazole Nitrate .
Properties
IUPAC Name |
2-cyano-N-(methoxyiminomethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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